molecular formula C16H35NO B12508443 N,N-dioctylhydroxylamine CAS No. 7378-90-7

N,N-dioctylhydroxylamine

Cat. No.: B12508443
CAS No.: 7378-90-7
M. Wt: 257.45 g/mol
InChI Key: WQAJFRSBFZAUPB-UHFFFAOYSA-N
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Description

N,N-Dioctylhydroxylamine is an organic compound characterized by the presence of two octyl groups attached to a hydroxylamine functional group. This compound is known for its versatility in various chemical processes and applications, particularly in the field of solvent extraction and metal ion separation.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dioctylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of octylamine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

2 C8H17NH2+NH2OHHCl(C8H17)2NOH+NH4Cl\text{2 C}_8\text{H}_{17}\text{NH}_2 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{(C}_8\text{H}_{17})_2\text{NOH} + \text{NH}_4\text{Cl} 2 C8​H17​NH2​+NH2​OH⋅HCl→(C8​H17​)2​NOH+NH4​Cl

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,N-Dioctylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reactions typically involve alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamines.

Scientific Research Applications

N,N-Dioctylhydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Employed in the extraction and purification of biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in solvent extraction processes for the separation of metal ions, particularly in hydrometallurgy.

Mechanism of Action

The mechanism by which N,N-dioctylhydroxylamine exerts its effects involves its ability to form stable complexes with metal ions. The hydroxylamine group acts as a ligand, coordinating with metal ions to form chelates. This property is particularly useful in solvent extraction processes where selective separation of metals is required.

Comparison with Similar Compounds

    N,N-Diethylhydroxylamine: Similar in structure but with ethyl groups instead of octyl groups.

    N,N-Dimethylhydroxylamine: Contains methyl groups and is used in different applications such as the formation of Weinreb amides.

Uniqueness: N,N-Dioctylhydroxylamine is unique due to its long alkyl chains, which enhance its solubility in organic solvents and its effectiveness in solvent extraction processes. This makes it particularly valuable in industrial applications where efficient separation of metal ions is crucial.

Properties

CAS No.

7378-90-7

Molecular Formula

C16H35NO

Molecular Weight

257.45 g/mol

IUPAC Name

N,N-dioctylhydroxylamine

InChI

InChI=1S/C16H35NO/c1-3-5-7-9-11-13-15-17(18)16-14-12-10-8-6-4-2/h18H,3-16H2,1-2H3

InChI Key

WQAJFRSBFZAUPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)O

Origin of Product

United States

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